3-Chloro-1-methyl-1H-quinoxalin-2-one
Overview
Description
3-Chloro-1-methyl-1H-quinoxalin-2-one is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches : The synthesis of 3-methyl-1H-quinoxalin-2-ones, including derivatives like 3-Chloro-1-methyl-1H-quinoxalin-2-one, has been developed through a novel approach using substituted phenylamines and α-chloropropionyl chloride. This method emphasizes regioselective preparation and involves acylation, nitration, reduction, intramolecular alkylation, and oxidation (Li, Wang, Wu, & Xu, 2005).
Derivative Synthesis : New derivatives of 3-(trifluoromethyl)quinoxalines, including chloro derivatives, have been synthesized starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This research demonstrates the versatility of quinoxaline derivatives in forming various substituted compounds (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Photoredox-Catalysed Chlorination : A method for the chlorination of quinoxalin-2(1H)-ones using CHCl3 as a chlorine source has been developed. This method is notable for its mild reaction conditions and excellent regioselectivity, making it a significant approach for incorporating chlorine functionality into heteroarenes like this compound (Yang et al., 2022).
Applications in Material Science and Pharmacology
- UV Spectrum Studies : Ultraviolet spectrometry studies of 2 (1H)-quinoxalin-2-one derivatives, including 1-alkyl-3-methyl variants, have indicated their potential use as fungicides, neuroprotectants, and new fluorescent probes. The studies provide insights into the UV absorption spectra of these compounds, which may have implications in material science and pharmacology (Yang, Ding, Wang, & Yang, 2003).
Mechanism of Action
Target of Action
3-Chloro-1-methyl-1H-quinoxalin-2-one, also known as 3-chloro-1-methylquinoxalin-2-one, is a functionalized quinoxalin-2(1H)-one Quinoxalin-2(1h)-ones have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry .
Mode of Action
The mode of action of this compound involves the C-3 functionalization of quinoxalin-2(1H)-ones . This functionalization has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .
Biochemical Pathways
The compound’s functionalization involves the formation of various bonds, which could potentially affect multiple biochemical pathways .
Result of Action
Functionalized quinoxalin-2(1h)-ones have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry , suggesting that they may have significant biological effects.
Action Environment
The transition from metal-catalyzed to metal-free methodologies for the functionalization of quinoxalin-2(1h)-ones suggests that these reactions can be carried out in an environmentally benign manner .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-1-methylquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGNDGKQXBUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362984 | |
Record name | 3-Chloro-1-methyl-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-06-4 | |
Record name | 3-Chloro-1-methyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-methyl-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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